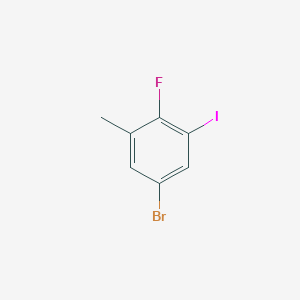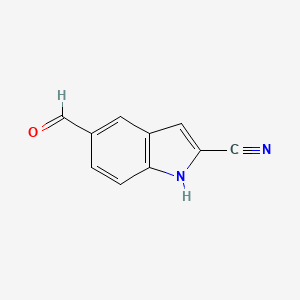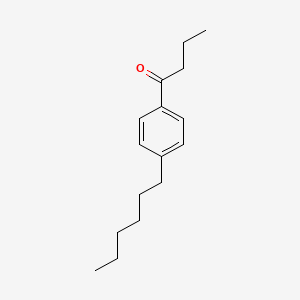
5-Bromo-2-fluoro-1-iodo-3-methylbenzene
説明
5-Bromo-2-fluoro-1-iodo-3-methylbenzene, also known as BFIMB, is a chemical compound with the CAS Number: 1627894-17-0 . It has a molecular weight of 314.92 . The compound is liquid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2-fluoro-1-iodo-3-methylbenzene . The InChI code for the compound is 1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 . The InChI key is DNKKCEJNIVTOBI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is liquid in physical form . It has a molecular weight of 314.92 . The InChI code for the compound is 1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 .科学的研究の応用
Electron-Deficient Aromatic Systems
The electron-withdrawing nature of the halogens affects the aromaticity and reactivity of the benzene ring. Researchers study how this compound interacts with other electron-rich or electron-deficient systems. Insights gained can inform the design of novel materials or ligands.
特性
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKKCEJNIVTOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-1-iodo-3-methylbenzene | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)





